6-{[(Tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid
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Overview
Description
This compound, also known as (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic Acid, is used in the preparation of Azaspiro Amino derivatives . These derivatives are used as Orexin 1 receptor antagonists for the treatment of sleep disorders and drug addiction .
Molecular Structure Analysis
The molecular formula of this compound is C14H23NO4 . The InChI code is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-4-5-14(6-7-14)8-9(10)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.33672 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Building Block for Peptidomimetics
Due to its spirocyclic structure, this compound serves as a building block for peptidomimetics. Peptidomimetics are small protein-like chains designed to mimic a peptide. They are used in drug discovery and development to create more stable and bioavailable therapeutic agents .
Organic Synthesis
The tert-butoxycarbonyl (Boc) group in this compound is a common protecting group for amines in organic synthesis. It is used to temporarily mask the amine functionality during reactions that would otherwise affect it, allowing for greater control over the synthesis process .
Pharmacological Research
In pharmacological research, this compound can be used to modify the pharmacokinetic properties of drug candidates. Its unique structure can influence the solubility, distribution, and metabolic stability of potential therapeutics .
Material Science
In material science, this compound’s derivatives can be used to synthesize novel polymers or small molecules with unique properties, such as increased thermal stability or specific reactivity patterns .
High-Temperature Reactions
The Boc group in this compound can be deprotected at high temperatures using a thermally stable ionic liquid. This method is beneficial for reactions that require high temperatures and can improve the efficiency and yield of the synthesis .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-4-5-14(6-7-14)8-9(10)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQYPUNPDMBPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC2)CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-5-carboxylic acid | |
CAS RN |
2219370-91-7 |
Source
|
Record name | 6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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